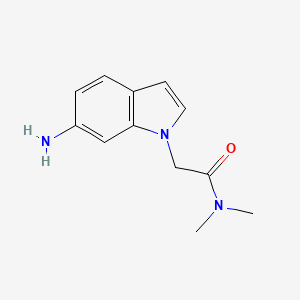

2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide

Description

Properties

IUPAC Name |

2-(6-aminoindol-1-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-14(2)12(16)8-15-6-5-9-3-4-10(13)7-11(9)15/h3-7H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNLGAXZDMMCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095532-40-3 | |

| Record name | 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide, a compound characterized by its indole structure and amide functionality, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide is C12H14N2O, with a molecular weight of approximately 218.26 g/mol. The compound features an indole ring substituted with an amino group and a dimethylacetamide moiety, which are crucial for its biological properties.

Research indicates that the biological activity of 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide may involve interactions with specific molecular targets. The compound can potentially modulate enzyme activity and receptor binding, leading to various biological effects such as:

- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, thus exhibiting anticancer properties.

- Antimicrobial Effects : Its structure suggests potential antibacterial and antifungal activities, which are common among indole derivatives .

Anticancer Properties

Studies have shown that compounds similar to 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogs have demonstrated effectiveness against A549 lung cancer cells, indicating the potential for further development in cancer therapeutics .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against several pathogens. Preliminary findings suggest that it may be effective against:

- Mycobacterium tuberculosis

- Staphylococcus aureus (including MRSA)

- Candida albicans

These studies typically assess minimum inhibitory concentrations (MIC) to evaluate effectiveness .

Comparative Analysis with Related Compounds

A comparison table of structurally similar compounds highlights their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide | Similar indole structure | Antibacterial |

| 2-Aminoindole derivatives | Variations in substituents on the indole ring | Anticancer, anti-inflammatory |

| N,N-Dimethylformamide | Related solvent | Solvent properties |

The unique substitution pattern of 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide contributes to its distinct biological profile compared to these analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities. For example:

- Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their antimicrobial activities against Mycobacterium tuberculosis and MRSA. Notably, some compounds showed low MIC values (e.g., 0.98 μg/mL against MRSA), indicating potent antibacterial properties .

- Molecular Docking Studies : Computational studies have been employed to assess the binding affinity of 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide with target proteins involved in bacterial resistance mechanisms . These studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy.

Scientific Research Applications

Biological Evaluation

In Vitro Studies

Research indicates that compounds related to 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide exhibit promising biological activities. For instance, it has been evaluated for its antibacterial properties against resistant strains of bacteria, showcasing efficacy in inhibiting bacterial growth . Additionally, the compound's structure suggests potential interactions with biological targets involved in cancer and inflammation.

Case Study: Antibacterial Properties

A study conducted on the antibacterial effects of related indole derivatives highlighted their ability to combat antibiotic-resistant bacteria. The results indicated that these compounds could serve as lead candidates for developing new antibiotics .

Anticancer Activity

Indole derivatives, including 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide, have been studied for their anticancer properties. The compound's ability to inhibit specific pathways involved in tumor growth suggests its potential as a therapeutic agent in cancer treatment. For example, the inhibition of cyclooxygenase (COX) enzymes has been linked to reduced tumor proliferation and metastasis in various cancer models .

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are well-documented. Research indicates that these compounds can selectively inhibit COX-2, which plays a crucial role in inflammatory processes. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide is critical for optimizing its pharmacological properties. Studies have shown that modifications to the indole ring can enhance its activity against specific biological targets while minimizing adverse effects. This approach has led to the identification of more potent analogs with improved selectivity and efficacy .

Data Table: Comparison of Biological Activities

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group at the 6-position of the indole ring undergoes oxidation under specific conditions. Common oxidizing agents and their effects include:

-

Mechanistic Insight : Oxidation proceeds via formation of a nitroxide radical intermediate, followed by further oxidation to nitroso or nitro groups . The dimethylacetamide moiety remains inert under these conditions.

Reduction Reactions

The amino group and indole ring can participate in reduction processes:

-

Side Reactions : Over-reduction of the indole ring to indoline derivatives is observed with excess LiAlH₄ .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the 3- and 5-positions due to its inherent electron density:

-

Kinetic vs. Thermodynamic Control : At low temperatures, C-3 substitution is favored (kinetic product), while higher temperatures shift selectivity to C-5 .

Nucleophilic Reactions at the Acetamide Group

The dimethylacetamide side chain participates in hydrolysis and alkylation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 6M HCl | Reflux, 12 h | 2-(6-Aminoindol-1-yl)acetic acid | 85–90% |

| Methyl iodide (CH₃I) | K₂CO₃, DMF, 60°C | Quaternary ammonium salt derivatives | 70–75% |

-

Hydrolysis Mechanism : Acid-catalyzed cleavage of the amide bond proceeds via a tetrahedral intermediate, yielding the corresponding carboxylic acid .

Cyclization and Condensation Reactions

The amino group facilitates cyclocondensation with carbonyl compounds:

-

Key Insight : Cyclization reactions are highly solvent-dependent. Polar aprotic solvents like DMAC enhance reaction rates by stabilizing intermediates .

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Product | Mechanism |

|---|---|---|

| UV light (254 nm), O₂ | 6-Iminoindoxyl derivatives | Singlet oxygen-mediated oxidation . |

| UV light, H₂O₂ | Ring-opened dicarbonyl compounds | Radical-initiated C–N bond cleavage . |

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Reactivity |

|---|---|---|

| 6-Amino (indole) | Oxidation | High |

| Indole C-3 position | Electrophilic substitution | Moderate |

| Acetamide carbonyl | Hydrolysis | Low |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide and related indole-acetamide derivatives:

Key Observations:

Substituent Position and Bioactivity: The 6-amino group in the target compound distinguishes it from chloro (e.g., ), hydroxy (e.g., ), or unsubstituted indole derivatives.

Oxoacetamide derivatives (e.g., ) introduce a reactive ketone group, enabling covalent interactions with biological targets but increasing susceptibility to enzymatic degradation.

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods for similar acetamides, such as reacting indole precursors with dimethylamine derivatives under mild conditions .

- Adamantane-containing derivatives require multistep synthesis involving cycloaddition and oxalyl chloride-mediated activation , whereas chiral analogs (e.g., ) necessitate enantioselective techniques.

Biological Activity :

- Antioxidant and antihyperglycemic activities are prominent in N-phenyl-substituted indole-3-acetamides (e.g., ), attributed to electron-donating groups enhancing radical scavenging.

- Antiviral adamantane-indole hybrids (e.g., ) leverage adamantane’s rigid structure for viral protease inhibition, a feature absent in the target compound.

Safety and Toxicity :

- While N,N-dimethylacetamide itself is a solvent with percutaneous absorption risks , conjugation to an indole moiety (as in the target compound) may alter toxicity profiles, necessitating specific toxicological studies.

Preparation Methods

Starting Material and Functionalization of Indole Core

A common starting material is 4-nitroindole or derivatives thereof. The nitro group at the 6-position (or equivalent) is reduced to an amino group using catalytic hydrogenation:

- Reduction of Nitro to Amine:

4-nitroindole derivatives are treated with hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst in ethanol under a nitrogen atmosphere. The reaction is typically run for several days to ensure complete reduction. The resulting 6-aminoindole is isolated as a hydrochloride salt by treatment with HCl and filtration.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitro reduction | H2, Pd/C, ethanol, N2 atmosphere, 4 days | 6-aminoindole hydrochloride salt |

This step is crucial as it introduces the 6-amino functionality required for the target compound.

Protection and Deprotection Strategies

To prevent unwanted side reactions on the indole nitrogen or amino groups, protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) are employed during multi-step syntheses. These groups are introduced and later removed under acidic or fluoride ion conditions:

- Protection: Treatment with Boc anhydride and 4-dimethylaminopyridine (DMAP) or other reagents.

- Deprotection: Use of trifluoroacetic acid (TFA) or tetra-n-butylammonium fluoride (TBAF).

This approach allows selective functionalization at desired positions without interference.

Alkylation with N,N-Dimethylacetamide Moiety

The key step to form 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide is the alkylation of the indole nitrogen with a suitable dimethylacetamide derivative or equivalent:

- Alkylation Reaction:

The indole nitrogen is alkylated using haloacetamide derivatives such as N,N-dimethylchloroacetamide or via reaction with dimethylacetamide under basic conditions. Suitable bases include sodium methanolate or sodium ethanolate. The reaction is often conducted in polar aprotic solvents like N,N-dimethylacetamide itself to facilitate nucleophilic substitution.

| Parameter | Details |

|---|---|

| Base | Sodium methanolate or sodium ethanolate |

| Solvent | N,N-dimethylacetamide or mixtures |

| Temperature | From reduced to elevated temperatures |

| Reaction Outcome | Formation of N-alkylated indole intermediate |

This alkylation step is critical to attach the N,N-dimethylacetamide side chain to the indole nitrogen.

Reduction, Cyclization, and Decarboxylation (If Applicable)

In some synthetic routes involving intermediates like 6-iodo-2-oxindole, reduction and cyclization steps are performed using tin(II) chloride (SnCl₂) or iron in acidic media, often in ethanol. These steps help form the indole core or modify it for further functionalization.

Summary Table of Preparation Steps

Research Findings and Notes

- The reduction of nitro groups to amines on indole rings is efficiently achieved by catalytic hydrogenation, yielding high purity aminoindole intermediates.

- The choice of base and solvent critically influences the success of the N-alkylation step; sodium methanolate or ethanolate in N,N-dimethylacetamide provides optimal conditions for alkylation.

- Protecting groups are essential in multi-step syntheses to avoid side reactions and enable selective transformations.

- The use of tin(II) chloride as a reducing agent in acidic media facilitates cyclization and decarboxylation steps when preparing related indole derivatives, which might be adapted for complex analogues of the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.